molecular formula C15H23NO B14392795 2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine CAS No. 88263-27-8

2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine

Cat. No.: B14392795
CAS No.: 88263-27-8
M. Wt: 233.35 g/mol
InChI Key: JDUSTONIKZQCCE-UHFFFAOYSA-N
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Description

2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine is an organic compound belonging to the oxazolidine class Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate amino alcohols with aldehydes or ketones. One common method is the reaction of 2-amino-2-methyl-1-propanol with benzaldehyde under acidic conditions, leading to the formation of the oxazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.

Major Products:

    Oxidation: Oxazolidinones

    Reduction: Amino alcohols

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The tert-butyl and phenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-tert-Butyl-4,5-dimethyl-1,3-oxazolidine
  • 2-tert-Butyl-3,4-dimethyl-1,3-oxazolidine
  • 2-tert-Butyl-3,4-diphenyl-1,3-oxazolidine

Comparison: Compared to similar compounds, 2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine is unique due to the presence of both dimethyl and phenyl substituents. These groups contribute to its distinct chemical reactivity and potential applications. The tert-butyl group provides steric hindrance, which can influence the compound’s stability and reactivity.

Properties

CAS No.

88263-27-8

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-tert-butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine

InChI

InChI=1S/C15H23NO/c1-11-13(12-9-7-6-8-10-12)17-14(16(11)5)15(2,3)4/h6-11,13-14H,1-5H3

InChI Key

JDUSTONIKZQCCE-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(N1C)C(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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